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Introduction

Roniciclib (BAY 1000394) is an oral pan-cyclin-dependent kinase inhibitor with low nanomolar activity

against cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9). CDKs play vital roles in regulating

cell division and fundamental cellular functions, with their deregulation contributing significantly to tumor

pathogenesis. The broad-spectrum CDK inhibition profile of roniciclib demonstrated favorable preclinical

pharmacokinetic parameters and potent anti-proliferative activity across diverse human cancer cell lines,

supporting its clinical development for advanced malignancies. This document provides comprehensive

application notes and detailed experimental protocols for the first-in-human phase I dose-escalation studies

of roniciclib, offering researchers and drug development professionals with methodological frameworks for

similar investigational cancer therapeutic evaluations [1] [2].

Study Design and Objectives

Overall Study Structure

The clinical evaluation of roniciclib comprised two parallel first-in-human phase I studies conducted

under distinct dosing schedules to determine safety, tolerability, and optimal dosing parameters [1]:
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Schedule A: 3 days on/4 days off (21-day cycle) - NCT01188252

Schedule B: 4 weeks on/2 weeks off (42-day cycle) - NCT01335256

Both studies were multicenter, open-label, non-randomized trials designed to evaluate roniciclib in

patients with advanced malignancies. The dose-escalation phase for each schedule followed a modified 3+3

design to characterize the maximum tolerated dose (MTD), with subsequent expansion phases planned to

further assess clinical benefit at the recommended phase II dose (RP2D) [1].

Primary and Secondary Objectives

Table 1: Study Objectives

Objective Type Specific Goals

| Primary | Determine safety and tolerability profile Identify maximum tolerated dose (MTD) Establish

recommended phase II dose (RP2D) | | Secondary | Characterize pharmacokinetic (PK) parameters Assess

pharmacodynamic biomarkers Evaluate preliminary antitumor activity Determine disease control rates

(DCR) |

The primary endpoint focused on dose-limiting toxicities (DLTs) occurring during the first treatment cycle,

while secondary endpoints included pharmacokinetic profiling, objective response rates per RECIST 1.1,

and disease control rates in expansion cohorts [1].

Patient Selection and Methodology

Inclusion Criteria

Patient selection followed stringent criteria to ensure appropriate population selection while maintaining

safety [1]:

Age ≥18 years with histologically/cytologically confirmed advanced solid tumors or lymphoid
malignancies

Refractory to or not amenable to standard therapeutic options
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Measurable or evaluable disease per Response Evaluation Criteria in Solid Tumors (RECIST)

version 1.1
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1

Adequate organ function and life expectancy ≥12 weeks

For expansion cohorts, specific populations were enrolled: small-cell lung cancer (SCLC), ovarian cancer,

and tumors with mutations in CDK signaling pathways (e.g., amplification of cyclin D or E, loss of p15 or

p16) [1].

Exclusion Criteria

Key exclusion criteria encompassed factors that could compromise safety or interpretability of results [1]:

Inadequate bone marrow, hepatic, or renal function
Active brain metastases or central nervous system involvement
Uncontrolled comorbidities or intercurrent illnesses

Prior anticancer therapy within 28 days of study initiation
Pregnancy or lactation

Dosing Regimens and Administration

Dose Escalation Scheme

The initial dose of 0.3 mg was derived from preclinical toxicology studies, with the starting human dose

calculated as 0.01 mg kg⁻¹ (0.37 mg m⁻²). Roniciclib was initially administered in a polyethylene glycol-

based liquid service formulation, transitioning later to a tablet formulation at the 5 mg dose level. A

bridging cohort compared the bioavailability of both formulations in the 3 days on/4 days off schedule [1].

Table 2: Dose Escalation Cohorts

| Dose Level | Schedule A (3 days on/4 days off) | Schedule B (4 weeks on/2 weeks off) | Number of

Patients | |----------------|------------------------------------------|------------------------------------------|----------------

--------| | Starting | 0.3 mg twice daily | 0.3 mg twice daily | 3-6 per cohort | | Intermediate | Multiple
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escalating cohorts | Limited escalation | 47 total (Schedule A) | | Maximum | 5 mg twice daily (RP2D) | Not

determined | 10 total (Schedule B) |

Recommended Phase II Dose

The RP2D was established as 5 mg twice daily on the 3 days on/4 days off schedule for solid tumors. The 4

weeks on/2 weeks off schedule was terminated early due to limited tolerability, with no MTD determined

for this schedule. For lymphoid malignancies, the RP2D remained undetermined due to limited enrollment

(n=7) [1] [2].

Safety and Efficacy Assessment Methods

Safety Monitoring Protocol

Comprehensive safety assessments were conducted throughout the study [1]:

Daily monitoring for adverse events during Cycle 1

Weekly vital signs, physical examinations, and laboratory tests
12-lead electrocardiograms at screening, regularly during treatment, and at follow-up

Adverse event grading according to NCI Common Terminology Criteria for Adverse Events (CTCAE)
version 4.0

Dose-limiting toxicities were defined as specific events occurring during Cycle 1 and attributed to

roniciclib: grade 4 neutropenia ≥7 days, febrile neutropenia, grade 4 thrombocytopenia, grade 3-5

non-hematological toxicities, or grade 4 vomiting [1].

Efficacy Assessment

Tumor response assessments followed standardized radiographic evaluation [1]:

CT/MRI scans performed at baseline and every two cycles (6 weeks)

RECIST version 1.1 criteria for objective tumor response
Disease control rate defined as complete response + partial response + stable disease
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Pharmacokinetic Assessment Methodology

Blood Sampling Protocol

Intensive pharmacokinetic sampling was performed to characterize roniciclib exposure [1]:

Single-dose PK: Comprehensive sampling after single dose on Cycle 1, Day 1

Multiple-dose PK: Steady-state assessment after BID dosing
Schedule A: Day 2 sampling for 3 days on/4 days off schedule

Schedule B: Day 3 sampling for 4 weeks on/2 weeks off schedule

Additional formulation bridging and food-effect assessments were conducted in the 3 days on/4 days off

schedule with a single dose on Cycle 1, Day -3 [1].

Bioanalytical Methods

Plasma concentrations of roniciclib were quantified using validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters including maximum concentration

(C~max~), time to C~max~ (T~max~), area under the curve (AUC), half-life (t~½~), and accumulation

ratio were calculated using standard non-compartmental methods [1].

Statistical Analysis Plan

Analysis Populations

Safety Analysis Set: All patients receiving ≥1 dose of roniciclib
Dose-Limiting Toxicity Analysis Set: All patients completing Cycle 1 or experiencing DLT during
Cycle 1

Pharmacokinetic Analysis Set: All patients with ≥1 measurable roniciclib concentration
Efficacy Analysis Set: All patients with measurable disease at baseline

Statistical Methods
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Descriptive statistics summarized continuous variables as mean ± standard deviation or median (range),

while categorical variables were summarized as frequencies and percentages. Dose proportionality was

assessed using power model analysis of pharmacokinetic parameters. Disease control rates were calculated

with exact 95% confidence intervals [1].

Key Findings and Clinical Implications

Safety Results

Table 3: Treatment-Related Adverse Events (≥30% Frequency)

Adverse Event All Grades (%) Grade 3/4 (%)

Nausea 76.6 Not specified

Fatigue 65.8 Not specified

Diarrhea 63.1 Not specified

Vomiting 57.7 Not specified

The 3 days on/4 days off schedule demonstrated an acceptable safety profile with predominantly

gastrointestinal toxicities that were manageable with supportive care. The 4 weeks on/2 weeks off schedule

showed limited tolerability, leading to early study termination [1] [2].

Efficacy Outcomes

Table 4: Disease Control Rates in Expansion Cohorts

Tumor Type Patients (n) Disease Control Rate (%)

Ovarian Cancer 25 40.9
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Tumor Type Patients (n) Disease Control Rate (%)

Small-Cell Lung Cancer 33 17.4

CDK Pathway Mutations 6 33.3

Overall 64 29.7

One partial response (1.0%) was observed across all treated patients. The disease control rate was most

promising in ovarian cancer patients (40.9%), suggesting potential clinical utility in this malignancy [1]

[2].

Pharmacokinetic Results

Roniciclib demonstrated rapid absorption with dose-proportional increase in exposure across the tested

dose range. The tablet formulation provided adequate bioavailability, supporting its use in clinical

development. The half-life was intermediate, supporting twice-daily dosing administration [1].

CDK Signaling Pathways Targeted by Roniciclib

Roniciclib inhibits a broad spectrum of cyclin-dependent kinases, targeting both cell cycle progression and

transcriptional regulation. The mechanism of action encompasses dual cell cycle and transcriptional

inhibition, representing a distinct approach compared to selective CDK4/6 inhibitors like ribociclib and

palbociclib [1].
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CDK Signaling Pathways Targeted by Roniciclib

Cell Cycle CDKs Transcriptional CDKs

Biological Effects

Cell Cycle CDKs• CDK1/Cyclin B (G2/M transition)• CDK2/Cyclin E (G1/S transition)• CDK4/Cyclin D (G1 progression)• CDK6/Cyclin D (G1 progression)

Antitumor Effects• G1 cell cycle arrest• Inhibition of transcription• Broad-spectrum anti-proliferative activity• Tumor growth inhibition

Transcriptional CDKs• CDK7 (RNA Pol II initiation)• CDK9 (RNA Pol II elongation)

Roniciclib
(BAY 1000394)

 Inhibits  Inhibits

Click to download full resolution via product page

CDK Signaling Pathway Explanation: Roniciclib simultaneously targets multiple CDK pathways central

to cancer cell proliferation and survival. The inhibition of CDK4/6-cyclin D complexes prevents

phosphorylation of the retinoblastoma (Rb) protein, maintaining Rb in its active, growth-suppressive state

and inducing G1 cell cycle arrest. Concurrent inhibition of CDK1/2 disrupts progression through S, G2, and

M phases, while targeting transcriptional CDKs (7 and 9) impedes RNA polymerase II-mediated gene

expression, effectively shutting down synthesis of proteins required for continued growth and survival. This

multi-targeted approach may potentially overcome limitations of selective CDK4/6 inhibitors, particularly

in malignancies with intact Rb signaling or those dependent on transcriptional regulation for oncogene

expression [1].

Experimental Workflow and Study Design

The phase I evaluation of roniciclib followed a systematic approach to dose escalation and expansion, with

careful safety monitoring and pharmacokinetic correlation.
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Roniciclib Phase I Study Workflow

Preclinical Foundation

Phase I Study Design

Dose Escalation Phase

Expansion Phase

Preclinical Data• Pan-CDK inhibitor profile• Broad anti-proliferative activity• Favorable PK across species• Human starting dose: 0.01 mg/kg

Two Parallel SchedulesSchedule A3 days on/4 days off21-day cycleSchedule B4 weeks on/2 weeks off42-day cycle

Dose Escalation• Starting dose: 0.3 mg BID• Modified 3+3 design• DLT assessment in Cycle 1• MTD determination

RP2D Expansion• Small-cell lung cancer (n=33)• Ovarian cancer (n=25)• CDK pathway mutations (n=6) Schedule A
Continued

  Tolerable

Schedule B
Terminated

  Limited tolerability

Comprehensive Assessments• Safety (CTCAE v4.0)• Pharmacokinetics• Tumor response (RECIST 1.1)• Disease control rates

Study Outcomes• RP2D: 5 mg BID (3 days on/4 days off)• Acceptable safety profile• Moderate disease control rates• Dose-proportional PK

Click to download full resolution via product page

Experimental Workflow Explanation: The phase I development program for roniciclib exemplified a

systematic approach to first-in-human trials. The process began with comprehensive preclinical

profiling that established the drug's pan-CDK inhibition and provided pharmacokinetic and toxicology data

for human dose prediction. The clinical phase incorporated two parallel dosing schedules to explore
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different treatment intensities, with the 3 days on/4 days off schedule ultimately proving more feasible. The

dose escalation phase carefully evaluated safety through DLT assessment in Cycle 1, while the expansion

phase focused on specific malignancies potentially sensitive to CDK inhibition. Comprehensive safety,

pharmacokinetic, and efficacy assessments throughout the study provided a robust dataset supporting the

RP2D of 5 mg twice daily on the 3 days on/4 days off schedule for further clinical development [1] [2].

Conclusion

The phase I dose-escalation studies of roniciclib successfully established the safety profile, recommended

phase II dose, and pharmacokinetic characteristics of this pan-CDK inhibitor in advanced malignancies.

The 3 days on/4 days off schedule (5 mg twice daily) demonstrated acceptable tolerability with a safety

profile characterized primarily by manageable gastrointestinal events, while the 4 weeks on/2 weeks off

schedule showed limited tolerability. Moderate disease control rates were observed in expansion cohorts,

particularly in ovarian cancer. These studies provide researchers with a methodological framework for

phase I development of targeted therapies and support further investigation of roniciclib in selected

malignancies, potentially those with specific CDK pathway alterations. The comprehensive dataset generated

from these studies illustrates the importance of flexible study designs, careful safety monitoring, and

translational research components in early-phase drug development [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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